(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 959580-33-7
VCID: VC20858358
InChI: InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N
Molecular Formula: C17H20N2O4
Molecular Weight: 316.35 g/mol

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid

CAS No.: 959580-33-7

Cat. No.: VC20858358

Molecular Formula: C17H20N2O4

Molecular Weight: 316.35 g/mol

* For research use only. Not for human or veterinary use.

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid - 959580-33-7

Specification

CAS No. 959580-33-7
Molecular Formula C17H20N2O4
Molecular Weight 316.35 g/mol
IUPAC Name (3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
Standard InChI Key ZHFKFVXDOBTIEP-UONOGXRCSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC(=C2)C#N
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC(=C2)C#N

Introduction

Chemical Properties and Structure

Identification and Basic Properties

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid is identified by CAS number 959580-33-7, with a molecular formula of C17H20N2O4 and molecular weight of 316.35 g/mol . This chiral compound features multiple functional groups that contribute to its chemical characteristics and reactivity.

PropertyValue
Chemical Name(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid
CAS Registry Number959580-33-7
Molecular FormulaC17H20N2O4
Molecular Weight316.35 g/mol
IUPAC Name(3S,4R)-4-(3-cyanophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
InChIInChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)19-9-13(14(10-19)15(20)21)12-6-4-5-11(7-12)8-18/h4-7,13-14H,9-10H2,1-3H3,(H,20,21)/t13-,14+/m0/s1
SMILESCC(C)(C)OC(=O)N1CC@HC2=CC=CC(=C2)C#N
InChIKeyZHFKFVXDOBTIEP-UONOGXRCSA-N

Based on structural considerations, the compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), with limited solubility in water and non-polar organic solvents. This property profile is typical for molecules containing both polar and non-polar functional groups.

Structural Features

The structure of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid incorporates several key elements that define its chemical behavior:

  • Pyrrolidine Core: The five-membered nitrogen-containing heterocycle serves as the central scaffold, providing conformational rigidity while maintaining some flexibility compared to aromatic systems.

  • tert-Butoxycarbonyl (Boc) Group: This carbamate protecting group on the pyrrolidine nitrogen serves multiple functions:

    • Protection of the amine during synthetic manipulations

    • Modulation of nitrogen nucleophilicity

    • Increased lipophilicity

    • Introduction of carbamate functionality for hydrogen bonding

  • 3-Cyanophenyl Substituent: The phenyl ring with a cyano group at the meta position introduces:

    • Extended aromaticity

    • A strongly electron-withdrawing cyano group influencing electronic distribution

    • Potential for hydrogen bonding and dipole-dipole interactions

  • Carboxylic Acid Functionality: Present at position 3 of the pyrrolidine ring, this group:

    • Provides acidic character

    • Offers a site for derivatization (esterification, amide formation)

    • Creates opportunities for hydrogen bonding and ionic interactions

Stereochemistry

The compound contains two stereogenic centers at positions 3 and 4 of the pyrrolidine ring . The stereochemical designation (3S,4R) indicates:

  • An S configuration at carbon 3 (bearing the carboxylic acid group)

  • An R configuration at carbon 4 (bearing the 3-cyanophenyl group)

  • Molecular shape and conformational preferences

  • Interactions with chiral biological targets

  • Diastereoselectivity in subsequent reactions

It's worth noting that the enantiomer of this compound, (3R,4S)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid (CAS: 1161787-87-6), has identical physical properties except for optical rotation, but may exhibit different biological activities .

Synthesis and Preparation

Stereochemical Control

The establishment of the (3S,4R) stereochemistry typically involves one or more of the following approaches:

  • Asymmetric Synthesis:

    • Use of chiral catalysts or auxiliaries to direct the formation of new stereogenic centers

    • Substrate-controlled reactions where existing stereochemistry influences the formation of new stereogenic centers

  • Resolution Strategies:

    • Preparation of diastereomeric derivatives followed by separation

    • Chromatographic separation using chiral stationary phases

    • Enzymatic resolution

  • Stereoselective Transformations:

    • Diastereoselective reductions or additions

    • Stereospecific ring-forming reactions

The trans relationship between the substituents at positions 3 and 4 might be established through diastereoselective hydrogenation or stereocontrolled conjugate addition reactions.

Protecting Group Strategy

The tert-butoxycarbonyl (Boc) protecting group is typically introduced using standard procedures:

  • Reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base

  • Treatment with Boc-anhydride under basic conditions

This protection step is crucial for controlling the reactivity of the pyrrolidine nitrogen during synthesis and allows for selective deprotection under acidic conditions.

Biological Activity and Applications

Synthetic Utility

(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid serves as a valuable building block in synthetic organic chemistry for several reasons:

  • Scaffold for Complex Molecules:

    • The pyrrolidine core represents a privileged structure found in numerous bioactive compounds

    • The defined stereochemistry provides a platform for stereocontrolled synthesis

  • Functional Group Versatility:

    • The carboxylic acid group enables derivatization to esters, amides, and other functional groups

    • The Boc protecting group can be selectively removed under acidic conditions

    • The cyano group can be transformed into various functionalities (amides, carboxylic acids, amines)

  • Potential for Library Development:

    • The structure allows for systematic variations to create compound libraries

    • Diverse substituents can be introduced through modification of the carboxylic acid, cyano group, or after Boc deprotection

This compound is particularly valuable in medicinal chemistry research as a building block for developing more complex molecules with potential biological activities.

Comparison with Related Compounds

Structural Analogs

Table 2 provides a comparative analysis of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid with structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural DifferencePotential Impact on Properties
(3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid959580-33-7C17H20N2O4316.35Reference compound-
(3R,4S)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid1161787-87-6C17H20N2O4316.35Enantiomer with opposite stereochemistryDifferent 3D orientation; potentially different biological activity
(3S,4R)-1-(tert-butoxycarbonyl)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid1161787-84-3C17H20N2O4316.35Cyano group at ortho position instead of metaAltered electronic distribution; potential for intramolecular interactions
(3S,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid884048-45-7C16H21NO4291.35No cyano group on phenyl ringReduced polarity; different hydrogen bonding profile
(3S,4R)-1-(tert-butoxycarbonyl)-4-(4-isopropylphenyl)pyrrolidine-3-carboxylic acid1263281-52-2C19H27NO4333.4Isopropyl group at para position instead of cyano at metaIncreased lipophilicity; loss of hydrogen bond acceptor
(R)-1-(tert-Butoxycarbonyl)piperidine-3-carboxylic acid163438-09-3C11H19NO4229.27Piperidine ring instead of pyrrolidine; different substitution patternDifferent ring conformation; altered spatial arrangement

Analysis of Structure-Property Relationships

The structural variations highlighted in Table 2 influence several key properties:

  • Electronic Properties:

    • The presence and position of the electron-withdrawing cyano group affect the electronic distribution within the molecule

    • The meta-cyano isomer (reference compound) exhibits a different electronic profile compared to the ortho-cyano analog

    • Replacement of the cyano group with isopropyl introduces electron-donating character

  • Stereochemical Considerations:

    • The enantiomeric pair [(3S,4R) vs. (3R,4S)] possesses identical physical properties except for optical rotation

    • Interactions with biological systems (which are inherently chiral) likely differ between enantiomers

  • Conformational Preferences:

    • The six-membered piperidine analog exhibits different conformational preferences compared to the five-membered pyrrolidine

    • The trans-3,4-disubstitution pattern on the pyrrolidine ring creates specific spatial orientations of functional groups

  • Hydrogen Bonding Capabilities:

    • The cyano group serves as a hydrogen bond acceptor

    • Replacement with non-polar groups (e.g., isopropyl) alters the hydrogen bonding profile

    • The position of substituents influences the accessibility of hydrogen bonding sites

These structural variations can significantly impact chemical reactivity, biological activity, and synthetic utility of the compounds. Understanding these structure-property relationships is crucial for rational design in medicinal chemistry applications.

Analytical Methods

Spectroscopic Characterization

Standard analytical techniques for the identification and characterization of (3S,4R)-1-(tert-butoxycarbonyl)-4-(3-cyanophenyl)pyrrolidine-3-carboxylic acid include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR Spectroscopy:

    • Expected to show characteristic signals for:

      • tert-Butyl group (typically a singlet at ~1.4-1.5 ppm, 9H)

      • Pyrrolidine ring protons (multiple signals in the 2.0-4.5 ppm range)

      • Aromatic protons (complex pattern in the 7.0-8.0 ppm range)

      • Carboxylic acid proton (broad singlet, typically >10 ppm, may be exchange-broadened)

    • The stereochemistry influences coupling constants between pyrrolidine ring protons

  • 13C NMR Spectroscopy:

    • Characteristic signals for:

      • tert-Butyl carbon atoms (typically ~28 ppm for methyl groups, ~80 ppm for quaternary carbon)

      • Carbonyl carbons of the Boc group and carboxylic acid (~155 ppm and ~175 ppm, respectively)

      • Cyano carbon (~118-120 ppm)

      • Aromatic carbons (multiple signals in the 125-140 ppm range)

      • Pyrrolidine ring carbons (typically 30-60 ppm)

  • 2D NMR Techniques:

    • COSY: Reveals proton-proton coupling relationships

    • HSQC/HMQC: Identifies direct carbon-hydrogen correlations

    • HMBC: Detects long-range carbon-hydrogen correlations

    • NOESY/ROESY: Provides information about spatial relationships between protons

Infrared (IR) Spectroscopy

Key absorption bands would include:

  • O-H stretching of carboxylic acid (broad band, ~3000-3500 cm-1)

  • C=O stretching of carboxylic acid (~1700-1725 cm-1)

  • C=O stretching of carbamate (~1680-1700 cm-1)

  • C≡N stretching of cyano group (~2220-2240 cm-1)

  • C-H stretching of aromatic and aliphatic groups

Mass Spectrometry

  • Electrospray Ionization (ESI-MS):

    • Molecular ion peak [M+H]+ expected at m/z 317.35

    • Possible fragment ions from:

      • Loss of tert-butyl group (m/z 261)

      • Loss of Boc group (m/z 217)

      • Fragmentation of the pyrrolidine ring

  • High-Resolution Mass Spectrometry (HRMS):

    • Confirms molecular formula through accurate mass measurement

    • Expected accurate mass for [M+H]+ of C17H21N2O4: 317.1496

High-Performance Liquid Chromatography (HPLC)

  • Analytical HPLC:

    • Reverse-phase conditions typically using C18 columns

    • Mobile phases often including water/acetonitrile or water/methanol gradients with acid modifiers

    • UV detection at multiple wavelengths (typically including 220, 254, and 280 nm)

  • Chiral HPLC:

    • Separation of enantiomers using chiral stationary phases

    • Common chiral columns include Chiralcel OD, Chiralpak AD, and Chiralpak IA

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